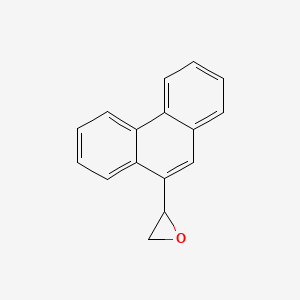
9-Phenanthryloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenanthryloxirane is an organic compound with the molecular formula C16H12O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirane ring, which is a three-membered cyclic ether. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .
Méthodes De Préparation
The synthesis of 9-Phenanthryloxirane typically involves the epoxidation of 9-phenanthrenol. One common method is the reaction of 9-phenanthrenol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the oxirane ring at the 9-position of the phenanthrene core .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key to successful industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
9-Phenanthryloxirane undergoes a variety of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidative agents, leading to the formation of diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-Phenanthryloxirane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Chemistry: It is investigated for its potential use in drug development, particularly as a precursor for biologically active compounds.
Mécanisme D'action
The mechanism of action of 9-Phenanthryloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups and create more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
9-Phenanthryloxirane can be compared with other oxirane-containing compounds and phenanthrene derivatives:
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): This compound is used as a flame retardant and has a similar oxirane ring structure but with a phosphorus atom.
9,10-Diphenylanthracene-2,3-dicarboxylic acid derivatives: These compounds are used in organic synthesis and have a similar polycyclic aromatic structure but differ in functional groups and reactivity.
Propriétés
Numéro CAS |
33424-05-4 |
|---|---|
Formule moléculaire |
C16H12O |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-phenanthren-9-yloxirane |
InChI |
InChI=1S/C16H12O/c1-2-6-12-11(5-1)9-15(16-10-17-16)14-8-4-3-7-13(12)14/h1-9,16H,10H2 |
Clé InChI |
KPIUYVXMSUXSCF-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)

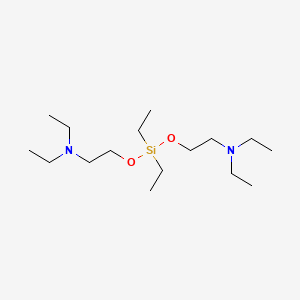

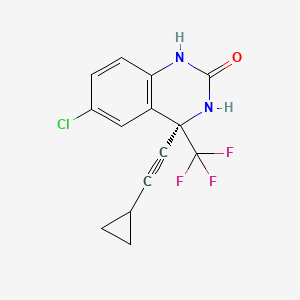
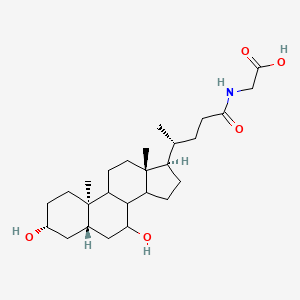
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)

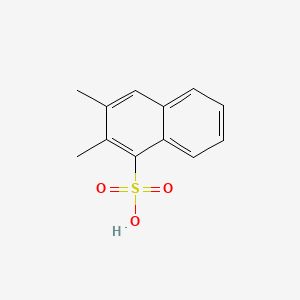

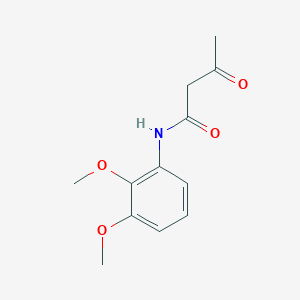
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
